![molecular formula C14H15N3O B2911910 N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide CAS No. 2361637-92-3](/img/structure/B2911910.png)
N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide, also known as MPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPA is a pyrazolylpropenamide derivative that has been synthesized through various methods and has shown promising results in multiple studies.
作用机制
The mechanism of action of N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide is not fully understood, but it has been reported to act on various molecular targets. In neuroscience, N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide has been shown to increase the activity of the antioxidant enzyme superoxide dismutase and reduce the production of pro-inflammatory cytokines. In cancer research, N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide has been reported to inhibit the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and cell proliferation. In immunology, N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide has been shown to regulate the production of cytokines and chemokines by immune cells.
Biochemical and Physiological Effects:
N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide has been reported to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. In neuroscience, N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide has been shown to reduce the production of reactive oxygen species and increase the levels of glutathione, a major antioxidant in the brain. In cancer research, N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide has been reported to induce cell cycle arrest and apoptosis in cancer cells. In immunology, N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide has been shown to regulate the production of cytokines and chemokines by immune cells, which can modulate the immune response.
实验室实验的优点和局限性
N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide has several advantages for lab experiments, including its easy synthesis method, high purity, and low toxicity. However, there are also some limitations to its use in lab experiments, including its limited solubility in water and its potential instability under certain conditions.
未来方向
There are several future directions for the study of N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide, including its potential use as a therapeutic agent for various diseases, its mechanism of action, and its pharmacokinetic and pharmacodynamic properties. In neuroscience, N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide could be studied further for its potential as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide could be investigated for its potential as a chemotherapeutic agent or as a sensitizer for radiotherapy. In immunology, N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide could be studied further for its potential as an immunomodulator in autoimmune diseases or as an adjuvant for vaccines.
Conclusion:
In conclusion, N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide as a therapeutic agent.
合成方法
The synthesis of N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide has been reported through various methods, including the reaction of 3-phenyl-1H-pyrazole-5-carbaldehyde with N-methyl-N-propargylamine, followed by the reduction of the resulting propargylamine with lithium aluminum hydride. Another method involves the reaction of 3-phenyl-1H-pyrazole-5-carbaldehyde with N-methyl-N-(prop-2-yn-1-yl)amine, followed by the reduction of the resulting propargylamine with sodium borohydride. The purity of N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide can be achieved through recrystallization with ethanol.
科学研究应用
N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide has been studied for its potential therapeutic applications in various fields of science, including neuroscience, cancer research, and immunology. In neuroscience, N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cancer research, N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide has been reported to inhibit the growth of cancer cells and induce apoptosis. In immunology, N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide has been studied for its potential as an immunomodulator that can regulate the immune response.
属性
IUPAC Name |
N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-3-14(18)17(2)10-12-9-13(16-15-12)11-7-5-4-6-8-11/h3-9H,1,10H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRZGKIJXOPWFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=NN1)C2=CC=CC=C2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

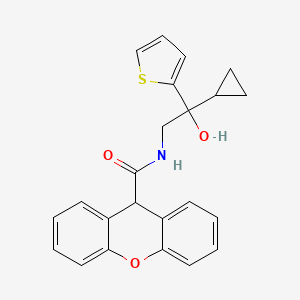
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2911829.png)
![N-mesityl-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
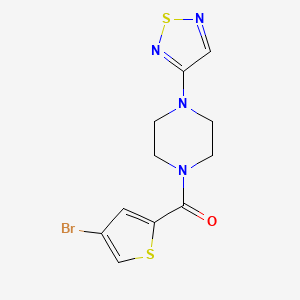
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2911836.png)
![7-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2911837.png)
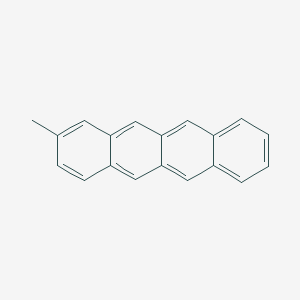
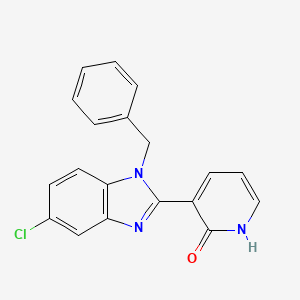

![5-Methyl-7-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2911843.png)
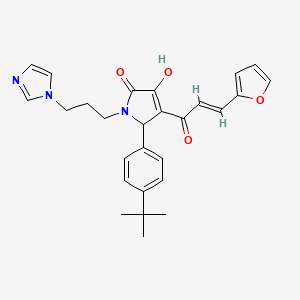
![(E)-ethyl 2-(3-(2-chlorophenyl)acrylamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2911848.png)
![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2911849.png)
